(3-Carboxy-2-hydroxypropyl)-trimethylazanium;4-hydroxy-4-oxobut-2-enoate

Description

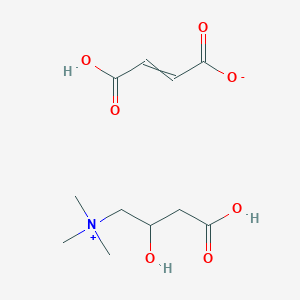

(3-Carboxy-2-hydroxypropyl)-trimethylazanium;4-hydroxy-4-oxobut-2-enoate is a quaternary ammonium salt composed of a cationic carnitine derivative and an anionic succinate analog. Its molecular formula is C₁₁H₁₉NO₈, with a molecular weight of 299.28 g/mol (calculated from constituent ions). This compound is structurally and functionally related to carnitine-based salts but distinguished by its unique anion .

Properties

Molecular Formula |

C11H19NO7 |

|---|---|

Molecular Weight |

277.27 g/mol |

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8) |

InChI Key |

HNSUOMBUJRUZHJ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound primarily involves the salt formation reaction between L-carnitine (or its derivatives) and fumaric acid or fumarate salts. The process can be summarized as follows:

-

- L-carnitine or its hydrochloride salt (3-carboxy-2-hydroxypropyl-trimethylammonium chloride)

- Fumaric acid or its sodium/potassium salts

-

- Dissolution of L-carnitine in water or aqueous solvent

- Addition of fumaric acid under stirring at ambient or slightly elevated temperatures

- pH adjustment to favor salt formation (typically acidic to neutral pH)

- Isolation of the salt by crystallization or lyophilization

-

- Recrystallization from aqueous or aqueous-alcoholic solvents

- Drying under vacuum to obtain the pure fumarate salt

This method relies on the acid-base neutralization between the carboxylic acid groups of fumaric acid and the quaternary ammonium group of L-carnitine, forming a stable zwitterionic salt.

Detailed Synthetic Protocol (Example)

- Dissolve L-carnitine hydrochloride (1 equivalent) in distilled water at room temperature.

- Slowly add an equimolar amount of fumaric acid dissolved in water.

- Stir the mixture for 2-4 hours at 25-40°C to ensure complete reaction.

- Monitor pH to maintain around 4-6 to optimize salt formation.

- Cool the reaction mixture to 0-5°C to induce crystallization.

- Filter and wash the crystals with cold water or ethanol.

- Dry under vacuum at 40-50°C to obtain the pure this compound salt.

Alternative Methods

- Ion Exchange Techniques: Using ion exchange resins to replace chloride ions in L-carnitine hydrochloride with fumarate ions.

- Direct Neutralization: Mixing free base L-carnitine with fumaric acid in an organic solvent system to precipitate the salt.

- Co-crystallization: Employing solvent evaporation or cooling crystallization to obtain the salt as a co-crystal.

Analytical and Crystallographic Characterization

Crystallographic Data

The crystal structure of related L-carnitine salts, including fumarate salts, has been extensively studied. For example, the hydrochloride salt of L-carnitine has orthorhombic symmetry with well-defined hydrogen bonding networks involving carboxyl and ammonium groups. Similar structural motifs are expected in the fumarate salt.

Spectroscopic Characterization

- NMR Spectroscopy: Characteristic signals for trimethylammonium protons, hydroxy and carboxyl groups.

- IR Spectroscopy: Bands corresponding to carboxylate (around 1700 cm⁻¹), hydroxyl (3200-3500 cm⁻¹), and ammonium groups.

- Mass Spectrometry: Molecular ion peaks confirming the salt composition.

Data Tables Summarizing Preparation Conditions and Yields

Research Discoveries and Applications

- The salt form improves bioavailability and stability of L-carnitine in pharmaceutical formulations.

- Crystallographic studies reveal the hydrogen bonding network critical for stability and solubility.

- Patents describe the use of such salts in treating obesity and metabolic disorders , highlighting the importance of precise salt preparation.

- The fumarate salt form is preferred for oral dosage forms due to enhanced solubility and absorption.

Chemical Reactions Analysis

Types of Reactions

®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

The compound has shown promise in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with active pharmaceutical ingredients allows for improved drug delivery mechanisms. For instance, studies have demonstrated that the incorporation of this compound into lipid nanoparticles can facilitate the effective delivery of mRNA vaccines, improving their stability and efficacy in vivo .

1.2 Anti-inflammatory Properties

Research indicates that (3-Carboxy-2-hydroxypropyl)-trimethylazanium;4-hydroxy-4-oxobut-2-enoate can be utilized in formulations aimed at reducing inflammation. In vitro studies have highlighted its role in modulating inflammatory pathways, suggesting potential applications in treating conditions like arthritis and inflammatory bowel disease .

Biochemical Research

2.1 Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, its interaction with cyclodextrin derivatives has been studied to enhance the stability and activity of enzyme inhibitors, leading to improved therapeutic outcomes in metabolic disorders .

2.2 Bioactive Compound Delivery

Due to its favorable physicochemical properties, this compound can serve as a carrier for bioactive compounds, enhancing their therapeutic efficacy. Case studies have shown its effectiveness in delivering hydrophobic drugs through cyclodextrin complexes, significantly improving their solubility and bioavailability .

Material Science Applications

3.1 Nanotechnology

In nanotechnology, this compound is being explored for its ability to form stable nanoparticles. These nanoparticles can encapsulate various therapeutic agents, providing controlled release profiles that are crucial for targeted therapies .

3.2 Environmental Remediation

The compound's properties are also being investigated for environmental applications, particularly in the remediation of contaminated sites. Its ability to interact with pollutants suggests potential uses in developing materials that can effectively capture and neutralize hazardous substances .

Case Studies

Mechanism of Action

The mechanism of action of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous carnitine derivatives and other zwitterionic/organic salts to highlight structural, physicochemical, and functional differences.

Table 1: Key Properties of (3-Carboxy-2-hydroxypropyl)-trimethylazanium;4-hydroxy-4-oxobut-2-enoate and Analogues

Key Structural and Functional Differences

In contrast, DL-carnitine orotate () incorporates orotate, a pyrimidine precursor, which may synergize with nucleotide synthesis pathways . Carnitine chloride and tartrate lack bioactive anions, functioning primarily as cation carriers for bioavailability enhancement.

NMR Profiling and Substituent Effects: highlights that chemical shift variations in NMR spectra (e.g., regions 29–36 and 39–44) correlate with substituent changes in structurally similar compounds . For the target compound, the enol group in 4-hydroxy-4-oxobut-2-enoate would introduce distinct shifts compared to orotate’s aromatic protons, enabling precise structural differentiation .

Lumping Strategy Relevance: ’s lumping approach groups compounds with shared functional groups for simplified reaction modeling . While the cation (3-carboxy-2-hydroxypropyl)-trimethylazanium could be lumped with other carnitine salts, the unique reactivity of its anion (e.g., keto-enol tautomerism) necessitates separate consideration in degradation or metabolic pathway models .

Computational Comparison Challenges: Graph-based structural comparisons () are critical for distinguishing the target compound from analogues due to subtle anion variations. For instance, the 4-hydroxy-4-oxobut-2-enoate anion’s conjugated double bond and hydroxyl group create a distinct graph topology compared to orotate’s aromatic ring, impacting similarity metrics .

Biological Activity

(3-Carboxy-2-hydroxypropyl)-trimethylazanium;4-hydroxy-4-oxobut-2-enoate, also known by its IUPAC name, is a complex organic compound with potential applications in various scientific fields. This compound exhibits unique structural characteristics, including both carboxylate and aminium groups, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO7 |

| Molecular Weight | 277.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | HNSUOMBUJRUZHJ-UHFFFAOYSA-N |

| Canonical SMILES | CN+(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to various enzymes, modulating their activity and influencing biochemical pathways. The specific targets and pathways affected depend on the context of use, suggesting a potential for therapeutic applications in metabolic disorders and enzyme regulation.

Enzyme Interaction

Research indicates that this compound may exhibit inhibitory effects on enzymes such as L-lactate dehydrogenase. This enzyme plays a crucial role in the conversion of pyruvate to lactate, a key step in cellular metabolism.

Case Study: L-lactate Dehydrogenase Inhibition

In studies involving Plasmodium falciparum, the compound demonstrated an IC50 value indicating its potency as an inhibitor of L-lactate dehydrogenase, which is vital for the parasite's energy metabolism.

| Enzyme | Organism | IC50 (nM) | Reference |

|---|---|---|---|

| L-lactate dehydrogenase | Plasmodium falciparum | 72050 | |

| L-lactate dehydrogenase B | Humans | 36638 |

Potential Applications

- Pharmaceutical Development : Due to its enzyme modulation capabilities, this compound may serve as a lead candidate for developing drugs targeting metabolic pathways.

- Biochemical Research : The compound's unique structure allows for exploration in various biochemical assays and reactions.

Toxicity and Safety Profile

Preliminary assessments suggest that this compound exhibits low toxicity levels, with no significant carcinogenic or mutagenic properties reported. However, further studies are required to fully understand its safety profile in vivo.

Q & A

Q. How to design a robust QC protocol for batch-to-batch consistency in academic settings?

- Protocol :

Identity : FTIR (KBr pellet, 4000–400 cm⁻¹) and ¹H NMR (D₂O, 500 MHz).

Purity : HPLC-ELSD (evaporative light scattering) for non-UV-active impurities.

Stability : Accelerated aging (40°C/75% RH, 6 months) with periodic LC-MS checks.

Reference standards must align with pharmacopeial guidelines (e.g., USP〈621〉) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.